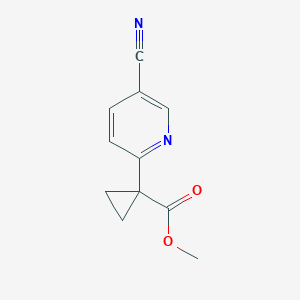

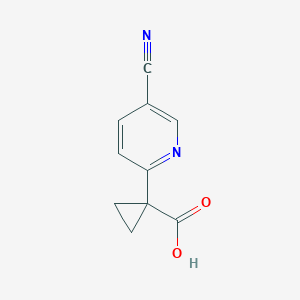

Methyl 1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

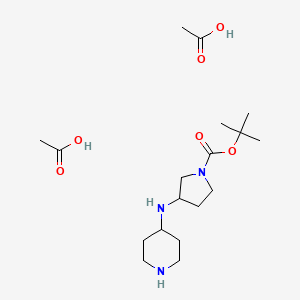

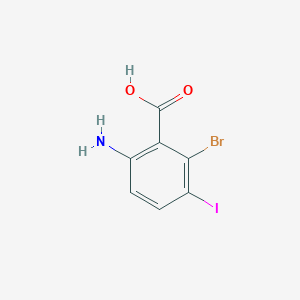

“Methyl 1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylate” is a synthetic organic molecule with the molecular formula C11H10N2O2 . It has a molecular weight of 202.21 g/mol . This compound consists of a cyclopropane ring, a pyridine ring, and an ester functional group .

Molecular Structure Analysis

The molecular structure of this compound includes 15 heavy atoms, 6 of which are aromatic . It has 3 rotatable bonds, 4 H-bond acceptors, and no H-bond donors . The InChI Key for this compound is UDFARPBZMMSYLG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -7.01 cm/s . The compound is very soluble, with a solubility of 4.45 mg/ml or 0.022 mol/l .Applications De Recherche Scientifique

Inhibition of Mycolic Acid Biosynthesis

Research has shown that certain cyclopropane fatty acids, like those related to Methyl 1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylate, can act as inhibitors of mycolic acid biosynthesis. This is significant for medical research as mycolic acids are crucial components in certain bacterial cell walls, such as those of mycobacteria (Hartmann et al., 1994).

Asymmetric Catalytic Cyclopropenation

Cyclopropanes and cyclopropenes play a pivotal role in organic synthesis. This compound is related to compounds used in asymmetric catalytic cyclopropenation processes, which are essential for creating various pharmaceuticals and agrochemicals (Imogaı̈ et al., 1998).

Cyclopropane Ring-Opening Reactions

The compound is closely related to molecules used in cyclopropane ring-opening reactions. These reactions are important in synthetic organic chemistry for the creation of various biologically active compounds (Patil et al., 2011).

Polymerization of Cyclic Monomers

This compound is akin to compounds involved in the polymerization of cyclic monomers. This is critical in the field of materials science for developing new polymers with unique properties (Moszner et al., 2003).

Oxidative Scission in Organic Chemistry

Compounds related to this compound are used in oxidative scission reactions. These reactions are valuable in organic synthesis, particularly in the modification and breakdown of complex molecules (Graziano et al., 1996).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-10(14)11(4-5-11)9-3-2-8(6-12)7-13-9/h2-3,7H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDFARPBZMMSYLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)C2=NC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-amino-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate](/img/structure/B6298533.png)

![Methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate](/img/structure/B6298543.png)

![2-Methoxy-3-((3aR,4S,6S,7aS)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)benzoic acid](/img/structure/B6298579.png)

![N-(4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide HCl](/img/structure/B6298599.png)

![6-Bromo-2-chloro-5-methoxybenzo[d]thiazole](/img/structure/B6298607.png)

![4-Hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B6298620.png)